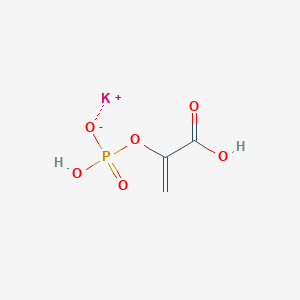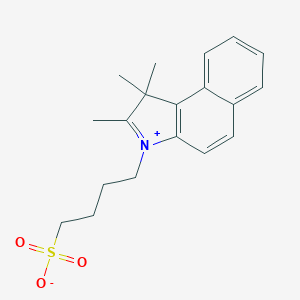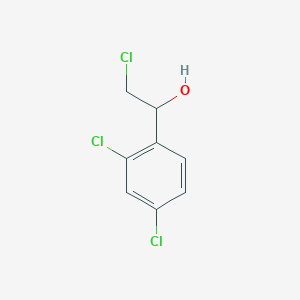
2-Cloro-1-(2,4-diclorofenil)etanol
Descripción general
Descripción
2-Chloro-1-(2,4-dichlorophenyl)ethanol is an organic compound with the molecular formula C8H7Cl3O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used as a building block in synthetic organic chemistry, particularly in the synthesis of various pharmaceutical agents .
Aplicaciones Científicas De Investigación
2-Chloro-1-(2,4-dichlorophenyl)ethanol has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme-catalyzed reactions and chiral synthesis.
Medicine: It serves as an intermediate in the synthesis of antifungal agents.
Industry: The compound is utilized in the production of various agrochemicals and pharmaceuticals.
Mecanismo De Acción
Target of Action
2-Chloro-1-(2,4-dichlorophenyl)ethanol is a chiral intermediate used in the synthesis of antifungal drugs . It is primarily targeted by a mutant short-chain dehydrogenase/reductase from Novosphingobium aromaticivorans (NaSDR) . This enzyme plays a crucial role in the asymmetric hydrogenation of a variety of aromatic ketones .
Mode of Action
The compound interacts with its target, the NaSDR enzyme, through a process of asymmetric hydrogenation . The enzyme exhibits excellent enantioselectivity towards the hydrophobic substrate 2-chloro-1-(2,4-dichlorophenyl)ethanone . The kinetic parameter kcat/Km was found to be 4.51×10^3 s^-1 mM^-1, indicating the great catalytic efficiency of the enzyme towards this substrate .
Biochemical Pathways
The compound is involved in the synthesis pathway of common antifungal agents such as miconazole, econazole, and sertaconazole . These drugs work by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes .
Result of Action
The result of the action of 2-Chloro-1-(2,4-dichlorophenyl)ethanol is the production of ®-2-chloro-1-(2,4-dichlorophenyl)ethanol (®-CPEO), an important chiral intermediate for antifungal drug synthesis . The conversion rate and enantiomeric excess values were found to be 99% and 99.95%, respectively .
Action Environment
The action of 2-Chloro-1-(2,4-dichlorophenyl)ethanol is influenced by environmental factors. Moreover, the environmental factor (E factor) of this reaction was found to be 7.25 when process water was excluded . This suggests that the reaction is relatively environmentally friendly.
Análisis Bioquímico
Biochemical Properties
2-Chloro-1-(2,4-dichlorophenyl)ethanol interacts with various enzymes and proteins in biochemical reactions. For instance, it can be produced from 2-chloro-1-(2,4-dichlorophenyl)ethanone (CPE) via a mutant short-chain dehydrogenase/reductase from Novosphingobium aromaticivorans . This interaction is characterized by the enzyme’s high catalytic efficiency towards the substrate .
Cellular Effects
Given its role in the synthesis of antifungal agents, it may influence cell function by disrupting fungal cell membranes or inhibiting essential enzymes .
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-1-(2,4-dichlorophenyl)ethanol involves its conversion from 2-chloro-1-(2,4-dichlorophenyl)ethanone (CPE) via a mutant short-chain dehydrogenase/reductase . This process involves binding interactions with the enzyme, leading to the reduction of the ketone group in CPE to an alcohol group .
Metabolic Pathways
It is known to be involved in the synthesis of antifungal agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(2,4-dichlorophenyl)ethanol typically involves the reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone. One common method employs a borane complex and chiral diphenylprolinol in an organic solvent to produce a mixed solution for chiral catalytic reduction. The solution containing 2,2’,4’-trichloroacetophenone is then added dropwise to the mixed solution for a chiral reduction reaction .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using biocatalytic approaches. For instance, the ketoreductase enzyme from Scheffersomyces stipitis has been reported to reduce 2-chloro-1-(2,4-dichlorophenyl)ethanone to 2-Chloro-1-(2,4-dichlorophenyl)ethanol with high yield and enantiomeric excess .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-1-(2,4-dichlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2-chloro-1-(2,4-dichlorophenyl)ethanone.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: 2-chloro-1-(2,4-dichlorophenyl)ethanone
Reduction: 2-Chloro-1-(2,4-dichlorophenyl)ethanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
2-Chloro-1-(2,4-dichlorophenyl)ethanone: This compound is the oxidized form of 2-Chloro-1-(2,4-dichlorophenyl)ethanol.
2,4-Dichloro-α-(chloromethyl)benzyl alcohol: Another related compound used in similar synthetic applications.
Uniqueness: 2-Chloro-1-(2,4-dichlorophenyl)ethanol is unique due to its chiral nature and its role as a versatile intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in organic synthesis .
Propiedades
IUPAC Name |
2-chloro-1-(2,4-dichlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEPANNURIQWRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00929580 | |
| Record name | 2-Chloro-1-(2,4-dichlorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00929580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13692-14-3 | |
| Record name | 2,4-Dichloro-α-(chloromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13692-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-(Chloromethyl)-2,4-dichlorobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013692143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-1-(2,4-dichlorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00929580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-(chloromethyl)-2,4-dichlorobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.809 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the enantioselective synthesis of 2-Chloro-1-(2,4-dichlorophenyl)ethanol important?
A1: The enantiomers of a chiral molecule can exhibit different biological activities. In the case of miconazole and econazole, research has shown that the (R)-enantiomers exhibit higher antifungal activity compared to the (S)-enantiomers. [] This highlights the importance of developing enantioselective synthetic routes for this key intermediate to obtain the desired enantiomer with higher purity and yield.
Q2: What are the common synthetic approaches for obtaining enantiomerically pure 2-Chloro-1-(2,4-dichlorophenyl)ethanol?
A2: Several methods have been explored for the synthesis of enantiomerically pure 2-Chloro-1-(2,4-dichlorophenyl)ethanol:
- Asymmetric reduction using chiral catalysts: This approach utilizes chiral boron or aluminum-based catalysts to selectively reduce the ketone precursor, 2-chloro-1-(2,4-dichlorophenyl)ethanone, to the desired enantiomer of the alcohol. [, ]
- Biotransformation using microorganisms or enzymes: Researchers have identified specific microorganisms and enzymes, such as ketoreductases from Scheffersomyces stipitis [] and Lactobacillus kefiri [], and an Acinetobacter sp. isolate [], capable of catalyzing the enantioselective reduction of the ketone precursor to either the (R)- or (S)-enantiomer of the alcohol.
Q3: What are the advantages of using biocatalysts for the synthesis of 2-Chloro-1-(2,4-dichlorophenyl)ethanol?
A3: Biocatalysts, such as enzymes and whole-cell systems, offer several advantages:
- High enantioselectivity: Enzymes often exhibit excellent enantioselectivity, leading to products with high enantiomeric excess (ee). For example, the ketoreductase from Scheffersomyces stipitis demonstrated 99.9% ee for the (R)-enantiomer. []
Q4: What factors can impact the efficiency of biocatalytic production of 2-Chloro-1-(2,4-dichlorophenyl)ethanol?
A4: Several factors can affect the efficiency of biocatalytic processes:
- Substrate concentration and solubility: High substrate loading is desirable for industrial scalability, but the limited solubility of 2-Chloro-1-(2,4-dichlorophenyl)ethanone in aqueous solutions can hinder biocatalyst performance. Researchers have explored using natural deep eutectic solvents (NADES) and cyclodextrins to improve substrate solubility and enhance biocatalytic efficiency. []
Q5: How is 2-Chloro-1-(2,4-dichlorophenyl)ethanol subsequently used to synthesize antifungal agents?
A5: 2-Chloro-1-(2,4-dichlorophenyl)ethanol serves as a crucial building block in the synthesis of antifungal agents. The hydroxyl group of the alcohol can undergo nucleophilic substitution reactions with various heterocyclic compounds, such as imidazole, to form the desired antifungal agent. For example, reacting 2-Chloro-1-(2,4-dichlorophenyl)ethanol with imidazole yields miconazole. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



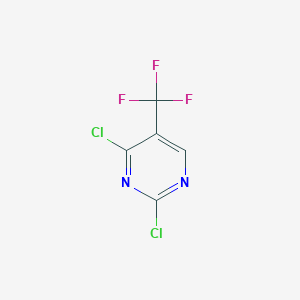
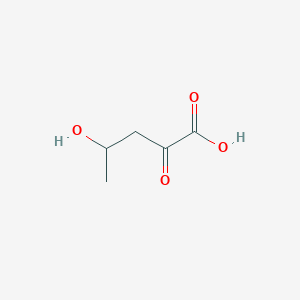

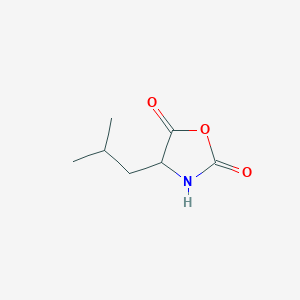






![Benzyl (2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate](/img/structure/B52815.png)
